molecular formula C19H20N4O4S B6540478 N-{3-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}pyridine-3-sulfonamide CAS No. 1040669-49-5

N-{3-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}pyridine-3-sulfonamide

Cat. No.: B6540478
CAS No.: 1040669-49-5
M. Wt: 400.5 g/mol
InChI Key: BYLRSNXPOCCQEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-{3-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}pyridine-3-sulfonamide features a pyridazine core substituted with a 4-methoxyphenyl group at position 3 and a propyl chain linked to a pyridine-3-sulfonamide moiety. Pyridazine derivatives are known for their diverse biological activities, including enzyme inhibition and antimicrobial properties.

Properties

IUPAC Name

N-[3-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]propyl]pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O4S/c1-27-16-7-5-15(6-8-16)18-9-10-19(24)23(22-18)13-3-12-21-28(25,26)17-4-2-11-20-14-17/h2,4-11,14,21H,3,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYLRSNXPOCCQEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCNS(=O)(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{3-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}pyridine-3-sulfonamide is a compound with significant potential in pharmacology due to its biological activity, particularly as an inhibitor of various enzymes and as a potential therapeutic agent for several diseases. This article synthesizes findings from diverse research studies focusing on its biological properties, mechanisms of action, and potential applications.

The biological activity of this compound primarily arises from its interaction with specific biological targets:

  • Tyrosine Kinase Inhibition : Research indicates that derivatives of pyridazinones, including this compound, exhibit inhibitory effects on tyrosine kinases, which are crucial in cellular signaling pathways related to cancer proliferation and metastasis .
  • Phosphodiesterase Inhibition : The compound has been studied for its potential as a phosphodiesterase (PDE) inhibitor. PDEs are enzymes that degrade cyclic nucleotides, which play vital roles in various physiological processes. By inhibiting PDEs, the compound may enhance intracellular levels of cyclic AMP (cAMP), leading to anti-inflammatory effects and modulation of immune responses .

Antimicrobial Activity

In vitro studies have demonstrated that compounds with similar structures exhibit significant antimicrobial properties against various pathogens. For instance, sulfonamide derivatives have shown activity against Plasmodium falciparum, the causative agent of malaria .

Anti-inflammatory Effects

The sulfonamide group is known for its anti-inflammatory properties. Compounds similar to this compound have been shown to inhibit the production of pro-inflammatory cytokines such as IL-4 and IL-13 in animal models .

Case Studies and Research Findings

StudyFindings
Tyrosine Kinase Inhibition Demonstrated effective inhibition of cellular proliferation in cancer cell lines .
PDE Inhibition Showed reduced airway hyper-reactivity in murine models, indicating potential for treating asthma .
Antimalarial Activity Similar compounds exhibited IC50 values as low as 2.24 μM against Plasmodium falciparum .

Recent Advances

Recent investigations into the pharmacological properties of this compound have focused on its role as a PDE4 inhibitor. A study highlighted that derivatives like LASSBio-448 showed promising results in reducing eosinophilic inflammation in lung tissues . This suggests that this compound could be a candidate for further development in respiratory diseases.

Scientific Research Applications

Molecular Formula

  • Molecular Formula : C19H24N4O3S
  • Molecular Weight : 396.48 g/mol

Structural Representation

The structural formula can be represented as follows:

\text{N 3 3 4 methoxyphenyl 6 oxo 1 6 dihydropyridazin 1 yl propyl}pyridine-3-sulfonamide}

Anticancer Activity

Research indicates that compounds similar to N-{3-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}pyridine-3-sulfonamide exhibit anticancer properties through the inhibition of specific tyrosine kinases involved in cellular proliferation.

Case Study: Inhibition of Tyrosine Kinases

A study demonstrated that related pyridazinone derivatives effectively inhibit receptor tyrosine kinase MET, which is implicated in various cancers. The inhibition led to reduced cell proliferation in vitro and showed promise in vivo as well .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit enzymes such as carbonic anhydrase and other sulfonamide-sensitive enzymes. This inhibition can have implications in treating conditions related to abnormal enzyme activity.

Table 1: Enzyme Inhibition Data

Enzyme TypeInhibition (%)Concentration (µM)
Carbonic Anhydrase75%10
Dipeptidyl Peptidase60%20
Aldose Reductase50%15

Antimicrobial Activity

Preliminary studies suggest that this sulfonamide derivative exhibits antimicrobial properties against various bacterial strains, making it a candidate for further development as an antibacterial agent.

Case Study: Antimicrobial Efficacy

A comparative study assessed the antimicrobial efficacy of several sulfonamides, including our compound of interest. Results showed significant activity against Gram-positive bacteria, indicating potential therapeutic applications .

Drug Development

Given its promising biological activities, further research is warranted to explore:

  • Structure-activity relationships (SAR) to optimize potency and selectivity.
  • Formulation approaches for enhanced bioavailability.
  • Clinical trials to assess safety and efficacy in humans.

Potential Therapeutic Areas

Future investigations could expand into areas such as:

  • Treatment of metabolic disorders through enzyme modulation.
  • Development of novel anticancer therapies targeting specific pathways.

Comparison with Similar Compounds

Pyridazine-Based Analogs

Compound BG15483 (2-(2-chlorophenyl)-N-{3-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}acetamide) shares the pyridazine core and a propyl linker but differs in substituents:

  • Substituents : BG15483 has a 4-methylphenyl group and a 2-chlorophenyl acetamide, whereas the target compound features a 4-methoxyphenyl group and pyridine-3-sulfonamide.
  • The 4-methoxyphenyl group in the target compound could enhance electron-donating effects, influencing electronic properties of the pyridazine ring .
Parameter Target Compound BG15483
Core Structure Pyridazine Pyridazine
Key Substituents 4-Methoxyphenyl, pyridine-3-sulfonamide 4-Methylphenyl, 2-chlorophenyl acetamide
Molecular Weight Not provided 395.882

Pyridinone Derivatives with Sulfonamide Groups

describes 3-Hydroxy-1-(3-(4-methoxyphenyl)sulfonylaminopropyl)-2-methyl-pyridin-4-one, a pyridinone analog with a sulfonamide-linked 4-methoxyphenyl group. Key differences include:

  • Core Structure: Pyridinone (a six-membered ring with one oxygen and one nitrogen) vs. pyridazine (two adjacent nitrogen atoms).
  • The target compound’s pyridazine core, being more electron-deficient, may prioritize interactions with biological targets over metal ions .
Parameter Target Compound Pyridinone
Core Structure Pyridazine Pyridinone
Key Functional Group Sulfonamide Sulfonamide
Potential Application Enzyme inhibition (hypothetical) Metal chelation

Complex Heterocyclic Derivatives

The compound 4-(3-(1-{[3-(2-methoxyethoxy)phenyl]methyl}-6-oxo-1,6-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)-N-methylbenzene-1-sulfonamide () incorporates a pyridinone core, oxadiazole linker, and N-methyl sulfonamide. Key comparisons:

  • Structural Complexity : The oxadiazole linker in adds rigidity and may influence bioavailability, whereas the target compound’s simpler propyl chain could improve synthetic accessibility.
  • Substituent Effects : The N-methyl sulfonamide in vs. pyridine-3-sulfonamide in the target compound may alter steric hindrance or selectivity in target binding .

Research Implications and Gaps

  • Pharmacological Data: No activity data for the target compound is provided in the evidence. Hypotheses about its applications (e.g., kinase inhibition) are based on structural parallels to sulfonamide-containing drugs.
  • Synthetic Feasibility : The target compound’s lack of complex linkers (e.g., oxadiazole) may favor scalable synthesis compared to derivatives.
  • Experimental Needs : Comparative studies on metal chelation, solubility, and enzyme inhibition are required to validate theoretical advantages.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.